2-Propoxynaphthalene

Description

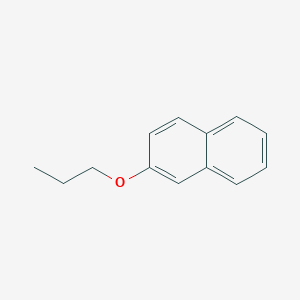

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXFDEKTELCPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287955 | |

| Record name | 2-Propoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19718-45-7 | |

| Record name | 2-Propoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Propoxynaphthalene

Direct O-Alkylation Approaches

Direct O-alkylation involves the formation of an ether bond by reacting a nucleophilic oxygen species (typically an alkoxide or phenoxide) with an electrophilic alkylating agent. In the case of 2-propoxynaphthalene synthesis, this generally involves the reaction of 2-naphthol (B1666908) or its corresponding naphthoxide with a propylating agent.

Acid-Catalyzed Condensation Reactions with Propan-1-ol

Acid-catalyzed condensation reactions offer a route to synthesize ethers by reacting an alcohol with a phenol (B47542) in the presence of an acid catalyst. While the search results primarily discuss the acid-catalyzed O-alkylation of substituted 2-hydroxy-1,4-naphthoquinones with propan-1-ol to yield 2-propoxy-1,4-naphthoquinone derivatives thieme-connect.com, this general approach can, in principle, be extended to the synthesis of this compound from 2-naphthol and propan-1-ol.

In the context of naphthoquinones, the reaction involves the condensation of the hydroxyl group with the alcohol under acidic conditions, often with azeotropic removal of water to drive the equilibrium towards product formation. Strong acids like sulfuric acid have been reported as catalysts in such reactions thieme-connect.com. This method has been shown to provide good yields for the O-alkylation of 2-hydroxynaphthoquinones with C3-C5 alcohols thieme-connect.com.

Base-Catalyzed SN2 Alkylation Strategies

The Williamson ether synthesis, a classic base-catalyzed SN2 reaction, is a widely used method for preparing ethers. This approach involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then reacts with a primary alkyl halide or sulfate (B86663). wvu.educhegg.com For the synthesis of this compound, 2-naphthol is deprotonated to form the 2-naphthoxide ion, which acts as the nucleophile. wvu.educhegg.com

The reaction between the 2-naphthoxide ion and a propyl halide (such as 1-bromopropane (B46711) or 1-iodopropane) is a common application of the Williamson ether synthesis for preparing this compound. wvu.educhegg.com The 2-naphthoxide ion attacks the primary carbon atom of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the ether bond. wvu.educhegg.com

Bases such as sodium hydroxide (B78521) or potassium hydroxide are typically used to deprotonate 2-naphthol. wvu.eduscribd.com The reaction is often carried out in a solvent like ethanol. wvu.edu Microwave irradiation has been reported to enhance the reaction rate and improve yields in related Williamson ether synthesis reactions. scribd.com It is crucial to use primary alkyl halides in SN2 reactions to minimize the formation of alkene by-products. chegg.com

Alkyl sulfates can also serve as alkylating agents in base-catalyzed SN2 reactions for ether synthesis. Similar to alkyl halides, a propyl sulfate would react with the 2-naphthoxide ion via an SN2 mechanism to form this compound. The sulfate group acts as a good leaving group. While specific examples for the synthesis of this compound using propyl sulfates were not prominently detailed in the search results, the general principle of using alkyl sulfates in base-catalyzed O-alkylation of phenols is well-established in organic chemistry thieme-connect.com.

Reactions with Diazomethane (B1218177) or Alkyl Orthoesters

Alternative O-alkylation methods include reactions with diazomethane or alkyl orthoesters.

Diazomethane (CH₂N₂) is a highly reactive and potentially hazardous reagent commonly used for the methylation of acidic compounds, including phenols. spcmc.ac.indoubtnut.com While primarily used for introducing a methyl group, the reaction involves the transfer of a methylene (B1212753) group. Phenolic compounds, with their relatively acidic hydroxyl proton, can react with diazomethane to form methyl ethers. spcmc.ac.in The reaction typically occurs in ethereal solution. spcmc.ac.in Although the search results mention the methylation of hydroxyquinones and 2-naphthol derivatives with diazomethane thieme-connect.comrsc.org, its application for introducing a propyl group to synthesize this compound is not a standard transformation due to the nature of diazomethane as a methylating agent.

Alkyl orthoesters, such as triethyl orthoformate, can also be used in O-alkylation reactions. rsc.org These reactions often require acidic catalysts and can lead to the formation of ethers. rsc.org While the search results indicate the use of alkyl orthoesters in reactions with naphthols to form various products, including those involving condensation rsc.orgresearchgate.net, their direct application for the specific propylation of 2-naphthol to this compound was not explicitly detailed as a primary synthetic route. Reactions with orthoesters can sometimes lead to the formation of carbon-substituted byproducts, depending on the substrate and conditions. thieme-connect.com

Environmentally Benign Protocols for O-Alkylation

The development of environmentally friendly synthetic methods is an active area of research. For O-alkylation reactions, this involves exploring greener solvents, catalysts, and reaction conditions to minimize the environmental impact.

One approach highlighted in the search results is the use of aqueous micellar media for the O-alkylation of β-naphthols (which includes 2-naphthol). scispace.com These methods utilize surfactants, such as cetyltrimethylammonium bromide (CTAB), to create micelles in water, providing a reaction environment that can facilitate the reaction between the organic reactants. scispace.comscirp.org Ultrasonic and microwave irradiation have been employed in conjunction with aqueous micellar media to enhance reaction rates and achieve good to excellent yields for the O-alkylation of naphthols. scispace.com These protocols are considered more environmentally benign due to the use of water as the primary solvent and the potential for reduced energy consumption with microwave or ultrasonic assistance. scispace.com

Another environmentally relevant aspect mentioned is the use of non-toxic and reusable catalysts in organic synthesis researchgate.net. While not specifically for this compound synthesis in the provided snippets, the broader context of green chemistry in naphthol reactions suggests a move towards more sustainable catalytic systems.

Here is an interactive table summarizing some of the synthetic approaches discussed:

| Synthetic Approach | Key Reagents/Conditions | Advantages | Potential Drawbacks |

| Acid-Catalyzed Condensation (with Propan-1-ol) | Propan-1-ol, Acid Catalyst (e.g., H₂SO₄), Azeotropic Water Removal | Can be effective for certain naphthol derivatives; Good yields reported for naphthoquinones thieme-connect.com. | May require strong acids; Side reactions possible; Specific applicability to 2-naphthol needs confirmation from literature. |

| Base-Catalyzed SN2 (with Alkyl Halides) (Williamson Ether) | Base (e.g., NaOH, KOH), Propyl Halide, Solvent (e.g., Ethanol) | Versatile for ether synthesis; Well-established method; Can achieve good yields. wvu.edu | Requires strong base; Alkene by-product formation possible with non-primary halides. chegg.com |

| Base-Catalyzed SN2 (with Alkyl Sulfates) | Base, Propyl Sulfate, Solvent | Alkyl sulfates can be effective alkylating agents. | Specific examples for this compound synthesis not detailed; Alkyl sulfates can be toxic. |

| Reactions with Diazomethane | Diazomethane, Catalyst (if needed), Solvent (e.g., Ether) | Effective for methylation of acidic compounds. spcmc.ac.in | Primarily a methylating agent; Diazomethane is toxic and hazardous. spcmc.ac.in |

| Reactions with Alkyl Orthoesters | Alkyl Orthoester, Acid Catalyst (if needed) | Can be used in O-alkylation; Solvent-free conditions possible. rsc.org | Specific applicability to this compound synthesis not clearly demonstrated; Potential for side product formation. thieme-connect.com |

| Environmentally Benign Protocols (Aqueous Micellar Media) | 2-Naphthol, Propylating Agent, Surfactant (e.g., CTAB), Water | Uses water as solvent; Can be enhanced by microwave/ultrasonication; Greener alternative. scispace.com | Requires optimization of surfactant and conditions; May not be universally applicable to all substrates. |

Aqueous Micellar Media Approaches

The synthesis of this compound has been explored in environmentally benign aqueous micellar media. One reported approach involves the O-alkylation of β-naphthols in aqueous micellar systems. Studies have shown that 2-Propoxy Naphthalene (B1677914) can be synthesized using H₂O₂ and alkali metal halides in an aqueous cationic micellar medium scirp.org, scispace.com. This method represents a potentially greener alternative to traditional organic solvent-based reactions. Research findings indicate that this approach can yield this compound, with reported yields and reaction times varying based on specific conditions. For instance, under conventional conditions using CTAB with KBr, the reaction involving 2-Propoxy Naphthalene as a substrate (though the table seems to list it as a product in this context, indicating a halogenation study rather than synthesis of this compound itself) showed an 88% yield after 2.0 hours scirp.org. Another entry in the same table indicates 92% yield in 1.0 hour using ultrasound-assisted reaction (USAR) and 94% yield in 10 minutes using microwave-assisted reaction (MWAR) scirp.org. While this table primarily details halogenation reactions of alkoxynaphthalenes, it confirms the presence and potential synthesis or modification of this compound within such micellar systems. scirp.org, scispace.com

Microwave-Assisted Synthetic Routes for Alkoxynaphthaldehydes

Microwave-assisted synthesis has been applied to the preparation of alkoxynaphthaldehydes, which are related to alkoxynaphthalenes. Specifically, microwave irradiation has been utilized in the synthesis of 2-alkyloxynaphthaldehydes, such as this compound-1-carbaldehyde. utm.my, tandfonline.com, semanticscholar.org These compounds are typically obtained from 2-hydroxynaphthaldehyde through an SN2 nucleophilic substitution reaction with an alkyl halide under basic conditions. tandfonline.com, semanticscholar.org While this method focuses on the synthesis of the aldehyde derivative rather than this compound itself, it highlights the application of microwave technology in the synthesis of related alkoxylated naphthalene structures. One study reported obtaining this compound-1-carbaldehyde as colorless crystals with a yield of 70%. tandfonline.com, semanticscholar.org

Precursor-Based Synthesis Pathways

From 2-Naphthol and 1-Iodopropane (B42940)

A common and well-documented method for synthesizing this compound is through the Williamson ether synthesis, utilizing 2-naphthol and 1-iodopropane as precursors. oneclass.com, quizlet.com, chegg.com, wvu.edu, molbase.com This reaction typically involves the deprotonation of 2-naphthol to form the highly nucleophilic naphthoxide ion, followed by the SN2 displacement of the iodide leaving group from 1-iodopropane by the naphthoxide ion. oneclass.com, quizlet.com, chegg.com, wvu.edu The reaction is often carried out under basic conditions to facilitate the formation of the naphthoxide. oneclass.com, quizlet.com, chegg.com, wvu.edu For example, an experimental procedure describes reacting 2-naphthol with sodium hydroxide to form the oxide anion, which then reacts with 1-iodopropane to form this compound. oneclass.com, quizlet.com, chegg.com The reaction mixture is typically heated under reflux. oneclass.com, quizlet.com

Involving Potassium Naphthalen-2-olate

The synthesis of this compound can also involve potassium naphthalen-2-olate as an intermediate or starting material. molbase.com Similar to the sodium salt, potassium naphthalen-2-olate is the potassium salt of 2-naphthol, where the hydroxyl proton has been removed, resulting in a phenoxide with a potassium counterion. nih.gov This salt can react with 1-iodopropane in a nucleophilic substitution reaction to form the ether linkage of this compound. molbase.com

Derivation from Sodium Naphthalen-2-olate

Sodium naphthalen-2-olate, the sodium salt of 2-naphthol, is a key intermediate in the synthesis of this compound via the Williamson ether synthesis when using a sodium base like sodium hydroxide. oneclass.com, quizlet.com, guidechem.com, nih.gov, sci-toys.com, nih.gov, chegg.com, wvu.edu The deprotonation of 2-naphthol with sodium hydroxide yields sodium naphthalen-2-olate, which then acts as the nucleophile in the reaction with 1-iodopropane. oneclass.com, quizlet.com, chegg.com, wvu.edu This salt is characterized by its naphthalene ring with an oxygen anion at the 2-position, paired with a sodium cation. guidechem.com, nih.gov, sci-toys.com, nih.gov

Via 1-Diazopropane

Information specifically detailing the synthesis of this compound using 1-diazopropane was not found in the consulted literature. Generally, diazopropane (B8614946) can react with alcohols and phenols to form ethers via O-H insertion reactions, often catalyzed by transition metals or acids. However, the application of this specific method for the synthesis of this compound from 2-naphthol and 1-diazopropane is not described in the search results.

Mechanistic Investigations of this compound Formation Reactions

Detailed mechanistic investigations specifically focused on the formation of this compound through various reaction pathways, including the potential route via 1-diazopropane or other propoxylation methods, are not extensively documented in the provided search results. Mechanistic understanding of ether synthesis often involves the study of reaction intermediates, kinetics, and the influence of catalysts.

Elucidation of Reaction Intermediates

Specific reaction intermediates formed during the synthesis of this compound were not explicitly elucidated in the available literature. In related ether synthesis reactions, such as the Williamson ether synthesis involving the reaction of a phenoxide or alkoxide with an alkyl halide, the intermediate typically involves the deprotonated alcohol or phenol (e.g., naphthoxide ion from 2-naphthol) acting as a nucleophile in an SN2 reaction. youtube.comchegg.comwvu.eduyoutube.com The deprotonation of 2-naphthol by a strong base like sodium hydroxide generates the naphthoxide ion, which is a key nucleophilic species in such reactions. wvu.eduyoutube.com

Kinetic Studies of Propoxylation Reactions

Kinetic studies specifically investigating the rate and factors affecting the formation of this compound were not found. However, kinetic studies on related propoxylation reactions, such as the propoxylation of octanol (B41247) catalyzed by KOH, provide general insights into the factors influencing the rate of ether formation with propylene (B89431) oxide. osti.gov These studies often examine the reaction order with respect to the reactants and catalyst, as well as the influence of temperature and solvent. osti.gov The propoxylation of primary alcohols with propylene oxide is generally slower than ethoxylation, and the reaction can lead to the formation of secondary hydroxyl groups. osti.gov

Catalytic Effects in this compound Synthesis

Information regarding specific catalytic effects in the synthesis of this compound was not detailed in the search results. However, general ether synthesis reactions, such as the Williamson ether synthesis, are typically carried out under basic conditions where the base facilitates the formation of the nucleophilic alkoxide or phenoxide. wvu.eduyoutube.com In other propoxylation reactions, catalysts like potassium hydroxide (KOH) are commonly employed. osti.gov The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and selectivity.

Spectroscopic Structural Elucidation and Advanced Characterization of 2 Propoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the structure of a compound can be determined.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-Propoxynaphthalene provides information about the different hydrogen environments within the molecule. The chemical shifts (δ) of the proton signals are influenced by their electronic environment, while the splitting patterns (multiplicity) and coupling constants (J values) arise from spin-spin coupling with neighboring protons.

Based on reported data for this compound (also known as 2-naphthyl propyl ether), characteristic signals are observed corresponding to the protons of both the naphthalene (B1677914) ring system and the propoxy group rsc.org. The aromatic protons on the naphthalene ring typically appear in the downfield region of the spectrum (δ 7-8 ppm) due to the deshielding effect of the aromatic ring current orgchemboulder.comlibretexts.org. The specific chemical shifts and coupling patterns of these protons provide information about their positions on the substituted naphthalene ring. For instance, protons ortho, meta, and para to the propoxy group will exhibit distinct chemical shifts and coupling interactions libretexts.org.

The protons of the propoxy chain (CH₂CH₂CH₃) are expected to appear in the upfield region. The methylene (B1212753) group directly attached to the oxygen atom is typically the most deshielded of the aliphatic protons, appearing further downfield compared to the other aliphatic protons ubc.ca. The splitting patterns of the propoxy group protons follow the (n+1) rule, where 'n' is the number of equivalent neighboring protons orgchemboulder.com. For a simple linear propoxy chain, a triplet is expected for the methyl protons (coupled to the adjacent CH₂), a sextet or complex multiplet for the central methylene protons (coupled to both the methyl and the other methylene group), and a triplet for the methylene protons adjacent to the oxygen (coupled to the central methylene group) orgchemboulder.com.

A partial ¹H NMR data set for this compound reported in CDCl₃ includes signals in the aromatic region between 7.36-7.52 ppm (multiplet, 8H) and aliphatic signals at 69.5, 22.6, and 10.7 ppm rsc.org. Note: The values 69.5, 22.6, and 10.7 ppm are unusually high for ¹H NMR shifts and likely correspond to ¹³C NMR shifts from the same source, incorrectly listed under ¹H NMR. Reinterpreting the provided partial data and general ¹H NMR principles, the aromatic protons are expected in the 7-8 ppm range. The propoxy group protons would be expected in the range of approximately 0.9-4.0 ppm, with the -OCH₂- protons being the most deshielded.

¹³C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum of this compound reveals the distinct carbon environments within the molecule. Each unique carbon atom gives rise to a signal, with its chemical shift (δ) being sensitive to the electronic environment and hybridization oregonstate.edulibretexts.org. Quaternary carbons (carbons not bonded to any hydrogens) are typically observed as singlets in proton-decoupled ¹³C NMR spectra, while carbons bonded to hydrogens (CH, CH₂, CH₃) appear as signals whose multiplicity in coupled spectra depends on the number of attached protons libretexts.org.

For this compound, signals corresponding to the aromatic carbons of the naphthalene core and the aliphatic carbons of the propoxy chain are expected. Aromatic carbons typically resonate in the range of 100-170 ppm oregonstate.edulibretexts.org. The carbons directly attached to the oxygen atom in the naphthalene ring and the propoxy chain will be shifted downfield due to the electronegativity of oxygen libretexts.org. Aliphatic carbon shifts are generally found in the upfield region (0-80 ppm), with the exact position depending on the degree of substitution and the presence of electronegative atoms oregonstate.edulibretexts.org.

A partial ¹³C NMR data set for this compound in CDCl₃ reports shifts at δ 157.1, 134.7, 129.3, 128.9, 127.6, 126.7, 126.3, 123.5, 119.1, 106.6, 69.5, 22.6, and 10.7 ppm rsc.org. These shifts are consistent with the expected ranges for aromatic and aliphatic carbons in the molecule. The signals in the 100-160 ppm range correspond to the aromatic carbons of the naphthalene ring. The signals at 69.5, 22.6, and 10.7 ppm are characteristic of the propoxy group carbons (OCH₂, CH₂, and CH₃, respectively), with the carbon directly bonded to oxygen being the most deshielded.

Based on typical ¹³C NMR chemical shifts, the assignments for the propoxy group carbons are likely:

δ 69.5 ppm: -OCH₂-

δ 22.6 ppm: -CH₂-

δ 10.7 ppm: -CH₃

The assignment of the aromatic carbons requires consideration of the substitution pattern and potentially the use of computational methods or 2D NMR techniques.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments

Two-dimensional (2D) NMR techniques provide correlations between nuclei, which are invaluable for making definitive assignments in complex spectra and confirming structural connectivity youtube.comsdsu.eduemerypharma.com.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum shows correlations between protons that are spin-spin coupled to each other (typically through two or three bonds) sdsu.eduemerypharma.com. This helps to establish connectivities between adjacent or nearby protons within the molecule, allowing for the tracing of proton networks, such as the aromatic protons on the naphthalene ring and the protons within the propoxy chain.

Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): HMQC or HSQC experiments reveal correlations between protons and the carbons to which they are directly bonded (one-bond correlations) sdsu.educolumbia.edu. An HMQC/HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is directly attached to. This is particularly useful for assigning proton signals to specific carbon atoms and vice versa.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two, three, and sometimes even four bonds (long-range correlations) youtube.comcolumbia.edu. An HMBC spectrum of this compound would display cross-peaks that provide information about the connectivity between the propoxy group and the naphthalene ring, as well as long-range couplings within the naphthalene system. This is crucial for confirming the position of the propoxy substituent on the naphthalene ring and for assigning quaternary aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique that measures the vibrations of bonds within a molecule, providing information about the functional groups present upi.edu. When a molecule absorbs infrared radiation at specific frequencies, its bonds vibrate at increased amplitudes. These absorption frequencies are characteristic of particular functional groups and chemical bonds.

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups present: the aromatic C-H and C=C stretching vibrations of the naphthalene ring, and the C-O stretching and aliphatic C-H stretching and bending vibrations of the propoxy group chegg.comupi.edu.

Typical IR absorption ranges include:

Aromatic C-H stretching: Around 3000-3100 cm⁻¹ upi.edu.

Aliphatic C-H stretching: Around 2850-2970 cm⁻¹ (for CH₃ and CH₂) upi.edu.

Aromatic C=C stretching: Multiple bands in the region of 1450-1650 cm⁻¹ upi.edu.

C-O stretching (ether): A strong band typically appears in the range of 1050-1260 cm⁻¹ upi.edu. The exact position is influenced by whether the ether is aromatic or aliphatic. In aryl alkyl ethers like this compound, two bands are often observed: one around 1200-1275 cm⁻¹ (asymmetric C-O-C stretch) and another around 1000-1075 cm⁻¹ (symmetric C-O-C stretch).

Aliphatic C-H bending: Bands in the region of 1300-1475 cm⁻¹ upi.edu.

Aromatic C-H bending (out-of-plane): Strong bands in the fingerprint region below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic ring upi.edu.

A partial IR data set for this compound (in CHCl₃) reports bands at 2963, 2934, 1629, 1600, 1510, 1465, 1389 cm⁻¹ rsc.org. These observed bands are consistent with the expected functional groups. The bands at 2963 and 2934 cm⁻¹ are likely due to aliphatic C-H stretching vibrations. The bands at 1629, 1600, and 1510 cm⁻¹ are characteristic of aromatic C=C stretching vibrations. The band at 1465 cm⁻¹ could be attributed to aliphatic C-H bending. The band at 1389 cm⁻¹ might correspond to CH₃ bending vibrations. While a specific C-O stretching band is not explicitly listed in this partial data, it would be expected in the 1000-1275 cm⁻¹ region.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a sampling technique used in conjunction with FTIR spectroscopy. It allows for the direct analysis of solid or liquid samples without the need for extensive sample preparation, such as preparing KBr pellets or thin films ekb.eg. In ATR-FTIR, the infrared beam passes through a crystal with a high refractive index, and the beam reflects internally within the crystal. When a sample is placed in contact with the crystal, the evanescent wave that extends from the crystal surface penetrates a short distance into the sample. The sample absorbs energy at characteristic frequencies, and the attenuated beam is then measured by the detector ekb.eg.

ATR-FTIR offers several advantages, including minimal sample preparation, suitability for a wide range of sample types, and relatively fast acquisition times ekb.eg. While the fundamental principles of absorption and vibrational modes are the same as in transmission IR, the relative intensities of bands in ATR-FTIR spectra can differ slightly.

Although specific ATR-FTIR data for this compound was not found in the provided search results, this technique could be effectively applied to obtain its IR spectrum. The ATR-FTIR spectrum would exhibit similar characteristic absorption bands as observed in a transmission IR spectrum, allowing for the identification of the key functional groups and confirmation of the compound's identity by comparison with reference spectra researchgate.netresearchgate.net.

Data Table: Partial Spectroscopic Data for this compound

| Technique | Type | Solvent/Phase | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Multiplicity / Assignment |

| ¹H NMR | Partial | CDCl₃ | 7.36-7.52 | m, 8H (Aromatic) |

| ~0.9-4.0 | Expected Aliphatic | |||

| ¹³C NMR | Partial | CDCl₃ | 157.1, 134.7, 129.3, 128.9, 127.6, 126.7, 126.3, 123.5, 119.1, 106.6 | Aromatic Carbons |

| 69.5 | -OCH₂- | |||

| 22.6 | -CH₂- | |||

| 10.7 | -CH₃ | |||

| IR | Partial | CHCl₃ | 2963, 2934 | Aliphatic C-H stretch |

| 1629, 1600, 1510 | Aromatic C=C stretch | |||

| 1465 | Aliphatic C-H bend | |||

| 1389 | CH₃ bend | |||

| 1000-1275 | Expected C-O stretch |

Note: The ¹H NMR aliphatic shifts marked with an asterisk are expected ranges based on general knowledge, as the provided source data appeared to mislist ¹³C shifts under ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule, which allows for the calculation of its elemental composition. For this compound (C₁₃H₁₄O), the computed monoisotopic mass is approximately 186.104465 Da. chemspider.comuni.lu This precise mass measurement is essential for confirming the molecular formula and distinguishing the compound from other substances with similar nominal masses.

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragment ions produce a characteristic mass spectrum that provides insights into the molecule's structure.

For this compound, the EIMS spectrum typically shows a molecular ion peak (M⁺) at m/z 186, corresponding to the intact ionized molecule. bartleby.comnih.gov Fragmentation occurs due to the cleavage of chemical bonds. A prominent peak observed in the mass spectrum of this compound is at m/z 144. bartleby.comnih.gov This fragment likely corresponds to the loss of a neutral propyl radical (•C₃H₇) from the molecular ion, resulting in a resonance-stabilized naphthyloxy cation. Another significant peak is the molecular ion peak at m/z 186, which is the second highest peak in some reported spectra. nih.gov

Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Relative Intensity | Proposed Fragment Ion | Possible Fragmentation Event |

| 186 | High | [C₁₃H₁₄O]⁺• | Molecular Ion |

| 144 | Highest | [C₁₀H₈O]⁺• or [C₁₀H₇O]⁺ | Loss of C₃H₇ or C₃H₆ + H |

Note: The exact relative intensities can vary depending on the instrument and conditions used.

Quadrupole Mass Spectrometry (QMS) in Coupled Systems

Quadrupole Mass Spectrometry (QMS) is a type of mass analyzer commonly used in coupled analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful tool for separating and identifying different components in a mixture. The gas chromatograph separates the volatile components, which then enter the mass spectrometer (often equipped with a QMS) for detection and identification based on their mass spectra. GC-MS has been utilized in the characterization of this compound. nih.govresearchgate.net QMS is also employed in other coupled systems, such as TG/DSC/QMS, for analyzing the volatile products released during thermal decomposition studies of related naphthalene derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Theoretical Studies of 2 Propoxynaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and geometry of 2-propoxynaphthalene. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's electronic structure.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT can be employed to determine its optimized molecular geometry, electronic properties, and vibrational frequencies.

Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also predict the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.2 D | Measures the polarity of the molecule. |

Note: The values in this table are hypothetical and represent typical ranges for similar aromatic ethers, illustrating the type of data obtained from DFT calculations.

The propoxy group attached to the naphthalene (B1677914) ring is not rigid and can rotate around the C-O bonds, leading to different spatial arrangements or conformations. Conformational analysis of this compound involves mapping the potential energy surface as a function of these rotational degrees of freedom.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.

MD simulations can be used to study the behavior of this compound in various environments, such as in a vacuum, in a non-polar organic solvent, or in an aqueous solution. These simulations can reveal how the molecule's conformation and dynamics are influenced by its surroundings.

In a solvent, the simulations would show how solvent molecules arrange themselves around the solute (this compound) and how this solvation shell affects its conformational preferences and mobility. For instance, in a polar solvent like water, the hydrophobic naphthalene core would likely be shielded from the water molecules, while the ether oxygen might engage in hydrogen bonding. In contrast, in a non-polar solvent, the interactions would be dominated by weaker van der Waals forces.

By simulating a system containing multiple this compound molecules, MD can be used to investigate intermolecular interactions and the tendency of these molecules to aggregate. The aromatic naphthalene rings can lead to π-π stacking interactions, where the rings of adjacent molecules align in a face-to-face or offset manner.

These simulations can quantify the strength and geometry of these interactions and predict whether this compound is likely to form clusters or aggregates in a given environment. Understanding aggregation behavior is important as it can significantly impact the material properties and biological activity of a compound. The balance between the hydrophobic interactions of the naphthalene core and the steric hindrance of the propoxy group would play a key role in determining the aggregation behavior.

In Silico Prediction of Reactivity and Selectivity

In silico methods, which are computational approaches to predict chemical properties, can be applied to forecast the reactivity and selectivity of this compound in various chemical reactions. These predictions are often based on the electronic structure information obtained from quantum chemical calculations.

For example, the calculated electrostatic potential map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atom of the propoxy group would be an electron-rich site, while the aromatic rings would have regions susceptible to electrophilic attack.

Furthermore, computational models can be used to simulate reaction mechanisms and calculate activation energies for different possible reaction pathways. This can help in predicting the most likely products of a reaction and understanding the factors that control its selectivity. For instance, in an electrophilic aromatic substitution reaction, these calculations could predict which position on the naphthalene ring is most likely to be substituted.

| Reaction Type | Predicted Site of Attack | Controlling Factor |

| Electrophilic Aromatic Substitution | Positions 1, 3, 6, or 8 on the naphthalene ring | Electronic activation by the propoxy group and steric hindrance. |

| Nucleophilic Attack | Carbon atom of the propoxy group adjacent to the oxygen | Polarization of the C-O bond. |

| Oxidation | Naphthalene ring or benzylic position of the propoxy group | Stability of the resulting radical or cation intermediate. |

Note: This table presents plausible predictions based on general principles of organic reactivity for illustrative purposes.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and environmental science for predicting the biological activity or toxicity of chemical compounds based on their molecular structures. For naphthalene derivatives, various computational techniques are employed to build robust QSAR models.

One of the prominent methods is the three-dimensional QSAR (3D-QSAR). This approach was utilized in a study of polychlorinated naphthalenes (PCNs) to design environmentally friendly derivatives with lower biological toxicity. nih.gov The process involves establishing a relationship between the biological activity (in this case, toxicity measured as logEC₅₀) of a set of compounds and their 3D molecular fields. nih.gov By analyzing these models, researchers can identify which structural modifications are likely to enhance or diminish the desired activity. For instance, the introduction of specific substituent groups can be guided by the 3D-QSAR contour maps, which indicate regions where steric bulk or electrostatic interactions are favorable or unfavorable for activity.

In addition to 3D-QSAR, other computational methods like Density Functional Theory (DFT) are used to calculate molecular properties that are crucial for SAR analysis. nih.gov DFT can provide insights into the electronic properties of molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are often correlated with the reactivity and biological activity of compounds. For example, a study on substituted naphthalen-1-yl-acetic acid hydrazides revealed the importance of HOMO energy, alongside other parameters like the partition coefficient (log P) and topological indices, in describing their antimicrobial activity. nih.gov

The general approach in these SAR studies for naphthalene derivatives involves:

Dataset Compilation: A series of naphthalene derivatives with known biological activities is selected.

Molecular Modeling: The 3D structures of the molecules are generated and optimized using computational chemistry software.

Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. civilica.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a small molecule, such as a naphthalene derivative, might interact with a biological target, typically a protein or a nucleic acid.

Studies on various naphthalene derivatives have employed molecular docking to elucidate their mechanism of action. For instance, in the development of novel anticancer agents based on the naphthol AS-E scaffold, molecular docking was used to understand the inhibition of the KIX-KID interaction, which is crucial for the activity of the CREB transcription factor. nih.govnih.gov The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the binding pocket of the target protein. nih.govnih.gov

Similarly, molecular docking studies have been conducted on 2-naphthol (B1666908) derivatives to investigate their potential as antibacterial and antioxidant agents. researchgate.net In one such study, docking simulations were performed against Escherichia coli receptors to predict the binding affinity and mode of interaction. researchgate.net These computational predictions were then corroborated by in vitro experiments. researchgate.net Another study focused on the docking of lapachol (B1674495) and a naphthofuran derivative against the human estrogen receptor alpha, demonstrating how these compounds could potentially act as anti-estrogenic agents.

The general workflow for molecular docking simulations involving naphthalene derivatives includes:

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and removing water molecules.

Ligand Preparation: The 3D structure of the ligand (e.g., a this compound analogue) is generated and its geometry is optimized.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the target and to score the different binding poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The predicted binding poses are analyzed to identify the most stable complex and to understand the key molecular interactions that stabilize the ligand-target binding.

The table below summarizes findings from molecular docking studies on compounds structurally related to this compound, highlighting the diversity of biological targets for this class of molecules.

| Compound Class | Biological Target | Key Findings |

| Naphthol AS-E Derivatives | CREB-binding protein (CBP) | SAR indicated a preference for small, electron-withdrawing groups for inhibiting the KIX-KID interaction. nih.govnih.gov |

| 2-Naphthol Derivatives | Escherichia coli receptors | Docking simulations indicated potential antibacterial activity, which was confirmed by in vitro experiments. researchgate.net |

| Lapachol and Naphthofuran Derivatives | Human Estrogen Receptor alpha | Showed favorable binding energies, suggesting potential as oral anti-human estrogen receptor alpha agents. |

Advanced Applications and Functionalization of 2 Propoxynaphthalene in Materials Science

Polymer Synthesis and Characterization

The integration of the 2-propoxynaphthalene structural motif into polymer chains is a key strategy for developing materials with advanced photoluminescent, thermal, and mechanical properties. The rigid and planar nature of the naphthalene (B1677914) core imparts desirable characteristics such as high thermal stability and glass transition temperatures, while the propoxy substituents can be tailored to influence solubility and intermolecular interactions.

Incorporation into Photoluminescent Monomers and Copolymers

Derivatives of this compound, particularly those derived from naphthalene-2,7-diol, are valuable precursors for creating photoluminescent polymers. Researchers have successfully synthesized novel monomers like 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene (2,7-NAF.DM) for this purpose. researchgate.net These monomers can be copolymerized with various active diluents, such as N-vinyl-2-pyrrolidone (NVP), to produce highly crosslinked, photoluminescent materials. researchgate.netsciforum.net

The polymerization of these compositions can be initiated through both thermal methods, using initiators like α,α'-azoiso-bis-butyronitrile (AIBN), or through photopolymerization with photoinitiators such as 2,2-dimethoxy-2-phenyl-acetophenone. researchgate.netmdpi.com The resulting copolymers and composites exhibit significant luminescence, generating, for instance, green-yellow light upon excitation by UV radiation. sciforum.net The incorporation of these naphthalene-based copolymers as fillers is a viable method for producing functional materials suitable for specialized applications like polymeric coatings or optical fiber sensors. sciforum.netmdpi.com

Epoxy Resins Derivatives of Naphthalene-2,7-diol for Enhanced Properties

Epoxy resins containing naphthalene moieties are known for their superior properties compared to conventional bisphenol-A based systems, including higher glass transition temperatures, enhanced thermal stability, lower thermal expansion coefficients, and reduced moisture absorption. nih.gov The synthesis of epoxy resins from derivatives of naphthalene-2,7-diol, a precursor for structures related to this compound, exemplifies this advancement. d-nb.inforesearchgate.net

These specialized epoxy compounds are typically prepared through the reaction of naphthalene-2,7-diol with epichlorohydrin. d-nb.inforesearchgate.net An intermediate in some of these syntheses is 2,7-di(2-hydroxypropoxy)naphthalene. d-nb.inforesearchgate.net The resulting epoxy resins can be cross-linked using curing agents like triethylenetetramine (TETA) to form rigid, thermosetting polymers. d-nb.infoiaea.org The final cross-linked products exhibit not only good thermal resistance but also valuable photoluminescent properties and high hardness, making them suitable for high-performance composites, adhesives, and electronic packaging materials. nih.govd-nb.info

Influence on Optical Properties of Polymeric Materials

The incorporation of the naphthalene core, as found in this compound derivatives, has a profound influence on the optical properties of polymeric materials. intertek.com Polymers synthesized from naphthalene-based monomers often exhibit intense fluorescence and good thermo-chemical stability, making them candidates for polymer light-emitting diodes and laser dyes. sciforum.net

Copolymers of naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone, for example, are notable for their photoluminescent properties. researchgate.net These materials can function as luminophores and can be used in coatings designed to filter harmful UV radiation. researchgate.net Furthermore, the introduction of naphthalene-based copolymers as a filler into other polymer matrices allows for the creation of composites with tailored luminescent properties. sciforum.net The resulting materials can generate specific colors, such as green-yellow light, when excited by UV radiation, demonstrating the utility of the naphthalene moiety in controlling the optical output of advanced materials. sciforum.net

Thermal Properties of this compound-Containing Polymers

A significant advantage of incorporating the rigid naphthalene structure into polymer backbones is the enhancement of their thermal properties. mdpi.com This leads to materials with high thermal stability and elevated glass transition temperatures (Tg).

Epoxy resins synthesized from naphthalene-2,7-diol derivatives demonstrate excellent thermal resistance, with stability up to approximately 250 °C as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). d-nb.inforesearchgate.netiaea.org Similarly, copolymers based on naphthalene-2,7-diol dimethacrylate exhibit high glass transition temperatures, a characteristic feature of these aromatic polyesters. researchgate.net The thermal stability of these polymers makes them suitable for applications where resistance to high temperatures is critical.

Below is a data table summarizing the thermal and mechanical properties of photoluminescent copolymers synthesized from a naphthalene-2,7-diol derivative (2,7-NAF.DM) and N-vinyl-2-pyrrolidone (NVP).

| Property | 2,7-NAF.DM/NVP (7:3) | 2,7-NAF.DM/NVP (5:5) | 2,7-NAF.DM/NVP (3:7) |

| Glass Transition Temp. (Tg) | 129 °C | 134 °C | 138 °C |

| Hardness (Shore D) | 85 | 86 | 87 |

| Polymerization Shrinkage | 7.91% | 9.02% | 10.11% |

| Young's Modulus | 2150 MPa | 2345 MPa | 2480 MPa |

| Data synthesized from research on new photoluminescent copolymers. researchgate.net |

The following table presents thermal decomposition data for epoxy resins derived from naphthalene-2,7-diol, highlighting their stability.

| Resin Designation | T5% (°C) | T10% (°C) | T50% (°C) | Char Yield at 600°C (%) |

| 2,7-NAF.EP-POL | 252 | 303 | 362 | 23.3 |

| 2,7-NAF.WEP-POL | 248 | 291 | 358 | 21.4 |

| 2,7-NAF.P.EP-POL | 255 | 304 | 368 | 24.1 |

| Data derived from the thermal analysis of cross-linked epoxy resins based on naphthalene-2,7-diol. Tx% represents the temperature at which x% weight loss occurs. d-nb.inforesearchgate.net |

Ligand Chemistry and Catalysis

Beyond materials science, the structural motifs found in this compound are relevant to the field of catalysis, particularly in the design of chiral ligands for asymmetric synthesis. The naphthalene backbone is a privileged structure in many successful ligands due to its steric bulk and well-defined geometry.

Potential as Chiral Ligand in Asymmetric Catalysis

Chiral phosphine ligands are of central importance in transition metal-catalyzed asymmetric reactions, where they create an asymmetric environment around the metal center to control the enantioselectivity of the reaction. tcichemicals.com The design and synthesis of novel chiral ligands remains an active area of research to address a wide range of chemical transformations. tcichemicals.comresearchgate.net

While this compound itself is not chiral, it serves as a valuable scaffold that can be elaborated into chiral structures. The naphthalene backbone is a core component of highly successful ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which exhibits axial chirality. Derivatives of this compound could potentially be used to construct analogous C2-symmetric bidentate ligands. The propoxy groups can be strategically placed to influence the steric and electronic properties of the ligand, thereby tuning its effectiveness in asymmetric catalysis. nih.gov For instance, functionalization of the propoxy chain or the naphthalene ring could introduce chiral centers or other coordinating groups, leading to new classes of ligands for reactions like asymmetric hydrogenation or C-H activation. nih.govnih.gov The inherent rigidity and defined structure of the naphthalene unit make it an attractive platform for developing the next generation of ligands for stereoselective synthesis. mdpi.com

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Their defining features include exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities, which make them suitable for a wide range of applications such as gas storage, separation, and catalysis. mdpi.comresearchgate.netmdpi.com

The synthesis of MOFs can be achieved through various methods, including hydrothermal, solvothermal, and microwave-assisted techniques, allowing for control over the material's morphology and composition. nih.gov The properties of a MOF are determined by the choice of its metal ions and organic linkers. researchgate.net While a vast number of organic molecules have been employed as linkers to create diverse MOF architectures, the direct application of this compound as a primary organic ligand in the synthesis of MOFs is not extensively documented in recent literature. However, the broader class of naphthalene-based ligands is utilized to impart specific functionalities, such as fluorescence, into the MOF structure. researchgate.net The incorporation of such functional linkers is a key strategy in designing MOFs for specialized applications like chemical sensing and luminescence. researchgate.net

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions are fundamental in constructing complex molecules for pharmaceuticals, agrochemicals, and fine chemicals. nih.govmdpi.com

The naphthalene scaffold is a common structural motif in molecules synthesized using these methods. Research has demonstrated the use of various palladium-catalyzed cross-coupling reactions on bromo-naphthalene precursors to generate diverse molecular libraries. nih.gov For instance, a variety of such reactions were performed on a bromo-naphthalene scaffold to expand the structure-activity relationship study of a class of compounds with potential therapeutic properties. nih.gov

While specific examples detailing the use of this compound as a substrate in major named cross-coupling reactions (e.g., Suzuki, Mizoroki-Heck) are not prominent in the selected literature, its structure is amenable to such transformations. As a naphthalene derivative, it could potentially serve as either a precursor or a target molecule in synthetic strategies that rely on the precision and efficiency of palladium catalysis.

Sensors and Probes Development

The inherent fluorescence of the naphthalene moiety makes its derivatives, including this compound, excellent candidates for the development of optical sensors and probes. These materials are designed to detect specific analytes or changes in their environment through measurable changes in their photophysical properties, such as fluorescence intensity or wavelength.

Application as Fluorophores in Optical Devices

Naphthalene derivatives are well-regarded as effective fluorophores for use in sensing applications. nih.gov Their utility stems from properties like a short fluorescence lifetime and the ability to act as energy donors or acceptors in fluorescence resonance energy transfer (FRET) systems. nih.gov These characteristics, combined with good stability, structural versatility, and high quantum efficiency, make them valuable components in the design of fluorescent probes. mdpi.com The conjugated aromatic system of the naphthalene core is responsible for its strong fluorescence, which can be modulated by the attachment of various functional groups. This principle underlies their application in a range of optical sensing devices.

Design of Solvent Polarity Sensors

The fluorescence of certain naphthalene derivatives is highly sensitive to the polarity of their immediate environment, a phenomenon known as solvatochromism. This property allows them to function as probes for solvent polarity. For example, a core-substituted naphthalene diimide has been shown to be sensitive to both proton concentration (pH) and solvent polarity. nih.gov Similarly, derivatives of 6-propionyl-2-dimethylaminonaphthalene (PRODAN) are classic examples of fluorescent sensors where the charge-transfer nature of their excited state leads to strong solvatochromism, allowing the polarity of a microenvironment to be inferred from the fluorescence spectrum. nih.gov The emission quantum yield and decay kinetics of such compounds can vary significantly with changes in solvent polarity, making them effective "2 in 1" sensors. nih.gov

Development of pH Sensors

The development of fluorescent pH sensors is a significant area of research, particularly for imaging pH levels within biological cells. Naphthalene derivatives have been successfully engineered for this purpose. For instance, water-soluble naphthalene diimides (NDIs) have been synthesized to act as "turn-on" fluorescent sensors in acidic environments. researchgate.net These molecules are typically non-emissive in their neutral, free-base form but become strongly fluorescent upon protonation. researchgate.net By carefully tuning the electronic and steric features of the molecule, the pH at which this fluorescence switching occurs can be controlled, enabling the selective staining and monitoring of acidic organelles within living cells. researchgate.netrsc.org Another strategy involves using a naphthalene Schiff-base probe that can detect different metal ions by simply regulating the pH of the solution. nih.gov

Chemosensor Applications for Metal Ion Detection

Fluorescent chemosensors are powerful tools for detecting trace amounts of metal ions, which is crucial for environmental monitoring and biological research. mdpi.com Naphthalene-based compounds are frequently used to construct these sensors due to their excellent photophysical properties. nih.gov The general design involves coupling the naphthalene fluorophore to a specific receptor site that can selectively bind to a target metal ion. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal, often described as a "turn-on" or "turn-off" response. nih.gov

Naphthalene-based sensors have been developed for the selective and sensitive detection of a wide array of metal ions. researchgate.net The specific design of the receptor determines which ion is detected.

Table 1: Examples of Metal Ion Detection using Naphthalene-Based Fluorescent Chemosensors

| Target Ion | Fluorescence Response | Detection Limit | Reference |

|---|---|---|---|

| Al³⁺ | "Off-on" | 8.73 × 10⁻⁸ mol/L | nih.govmdpi.com |

| Mg²⁺ | "Off-on" (at different pH) | Not specified | nih.gov |

| Zn²⁺ | "Off-on" | Not specified | nih.gov |

| Fe²⁺ | Not specified | Nanomolar level | researchgate.net |

| Pb²⁺ | Not specified | 2.31 × 10⁻⁶ M | mdpi.com |

| Cd²⁺ | Fluorescence enhancement | Not specified | mdpi.com |

These sensors often demonstrate high selectivity, meaning they can detect the target ion even in the presence of other competing metal ions. mdpi.comresearchgate.net This selectivity is a result of the specific coordination chemistry between the receptor part of the chemosensor and the metal ion. nih.gov

Mechanistic Biological Activity and Pharmacological Research of 2 Propoxynaphthalene Derivatives

Enzyme Inhibition Studies

Naphthalene (B1677914) derivatives have been a subject of interest in medicinal chemistry, particularly for their potential to inhibit key enzymes involved in neurodegenerative diseases. The introduction of an alkoxy group, such as a propoxy group at the 2-position of the naphthalene ring, can significantly influence the molecule's interaction with enzyme active sites.

Acetylcholinesterase (AChE) Inhibition and Selectivity

Research into naphthalene-based compounds has demonstrated their potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. For instance, certain aminoalkylated naphthalene-based chalcones, which can include a propoxy-naphthalene moiety, have been investigated for their AChE inhibitory activity. Mechanistic studies suggest that modifications such as the inclusion of a propyl group on the naphthalene ring can lead to competitive inhibition, indicating a direct interaction with the catalytic active site (CAS) of the enzyme. This interaction is a key factor in designing effective AChE inhibitors.

Butyrylcholinesterase (BuChE) Inhibition

In addition to AChE, butyrylcholinesterase (BuChE) is another important target in the management of neurodegenerative disorders. While specific data on 2-propoxynaphthalene is scarce, studies on broader classes of naphthalene derivatives have shown varying degrees of BuChE inhibition. The selectivity of these compounds for BuChE over AChE is a significant area of research, as dual inhibitors or selective BuChE inhibitors may offer therapeutic advantages in later stages of Alzheimer's disease. The structure of the substituent on the naphthalene core plays a crucial role in determining this selectivity.

Mechanistic Insights into Enzyme Binding

The binding of naphthalene derivatives to cholinesterases is influenced by the nature and position of their substituents. For derivatives containing an alkoxy side chain, such as this compound, it is proposed that these modifications can enhance binding to the hydrophobic regions of the enzyme's active site. Molecular docking studies on related naphthalene compounds suggest that the naphthalene ring itself can establish crucial hydrophobic interactions within the active site gorge of both AChE and BuChE. The propoxy group, in this context, could further optimize these interactions, potentially leading to potent and selective inhibition. However, without specific studies on this compound, these insights remain theoretical.

Redox Activity and Mitochondrial Pathway Modulation

The investigation of the effects of this compound derivatives on cellular redox activity and mitochondrial function is an emerging area of research. While direct evidence is not currently available, the naphthalene scaffold is known to be metabolically active and can participate in redox cycling in other contexts.

Investigation of NQO1-Complex III Pathway Interaction

There is currently no available scientific literature that directly investigates the interaction of this compound or its derivatives with the NQO1-Complex III pathway. NAD(P)H:quinone oxidoreductase 1 (NQO1) is a critical enzyme in cellular defense against oxidative stress, and its modulation by small molecules is of significant therapeutic interest. Future research may explore whether the naphthalene core of this compound can be recognized as a substrate by NQO1 and how this might influence the mitochondrial electron transport chain, specifically at Complex III.

ATP Rescue Activity in Mitochondrial Disorders

Similarly, there is a lack of data regarding the ATP rescue activity of this compound derivatives in the context of mitochondrial disorders. Mitochondrial dysfunction, leading to decreased ATP production, is a hallmark of many diseases. Compounds that can restore or enhance mitochondrial function are of high therapeutic value. The potential for this compound derivatives to impact mitochondrial bioenergetics, either through direct interaction with components of the electron transport chain or through modulation of associated pathways, remains an open area for scientific investigation.

Role in Antioxidant Activity

Derivatives of this compound have been investigated for their potential as antioxidant agents. Research into novel chalcones synthesized from 2-alkoxynaphthaldehydes, including this compound-1-carbaldehyde, has demonstrated notable antioxidant capabilities. utm.my The antioxidant evaluation of these compounds was performed against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. tandfonline.com

The synthesized chalcones were found to be active antioxidants, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 12.57 to 55.52 µg/mL. utm.my For instance, a specific chalcone derivative, designated as compound 15 in one study, exhibited good antioxidant activity with an IC50 value of 40.58 µg/mL alongside its primary activity as an acetylcholinesterase (AChE) inhibitor. tandfonline.comsemanticscholar.org This dual functionality highlights the potential of the this compound scaffold in developing multi-target directed ligands. semanticscholar.org The inclusion of moieties like phenolic Mannich bases in the derivatives is believed to contribute to their antioxidant properties. tandfonline.comsemanticscholar.org

| Compound | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Naphthalene-based Chalcones (General Range) | DPPH Radical Scavenging | 12.57 - 55.52 | utm.my |

| Chalcone 15 | DPPH Radical Scavenging | 40.58 | tandfonline.comsemanticscholar.org |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov For this compound derivatives, SAR studies have provided insights into the structural features necessary for their biological effects, particularly in the context of enzyme inhibition. tandfonline.com By systematically modifying the chemical structure and observing the corresponding changes in activity, researchers can identify key functional groups and structural motifs essential for efficacy and selectivity. nih.govresearchgate.net

The modification of substituents on the this compound scaffold has a demonstrable impact on the biological efficacy and selectivity of the resulting derivatives. In the development of naphthalene-based chalcones as acetylcholinesterase inhibitors, SAR analysis revealed specific structural requirements for potent activity. tandfonline.com

Key findings from these studies include:

Amino Group Substitution: The nature and position of amino substituents were found to be crucial. For example, it was concluded that a potent dual-site AChE inhibitor should bear a diethylamine group at one end of the molecule (Ring A). tandfonline.com

Alkoxy Group Variation: The length and nature of the alkoxy group on the naphthalene ring influence activity. The propoxy group is a key feature of the parent structure, but modifications can tune the compound's properties.

Propargyl Moiety: The presence of a propargyl group at the other end of the chalcone structure (Ring B) was identified as another feature contributing to high inhibitory potency. tandfonline.com

These findings underscore the importance of specific terminal substitutions on the chalcone backbone, which originates from the this compound aldehyde, in achieving high efficacy. tandfonline.com

Pharmacophore modeling is a computational technique used extensively in rational drug design. nih.govpatsnap.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response. slideshare.netnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. patsnap.com

For drug design involving the this compound scaffold, pharmacophore modeling can be applied in several ways:

Virtual Screening: A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required features and are therefore likely to be active. nih.govdovepress.com

Lead Optimization: It can guide medicinal chemists in modifying a lead compound to enhance its activity and selectivity by ensuring that new analogs fit the pharmacophore model. patsnap.com

ADME-Tox Modeling: The pharmacophore concept is also useful for predicting absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, helping to identify potential liabilities early in the drug discovery process. slideshare.netdovepress.com

There are two main approaches to generating a pharmacophore model: ligand-based and structure-based. patsnap.comslideshare.net The ligand-based method is used when the 3D structure of the target is unknown and derives a model from a set of known active molecules. patsnap.com The structure-based approach utilizes the 3D structure of the protein-ligand complex to define the key interaction points. slideshare.netnih.gov

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

Pharmacokinetics (PK) describes what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). mdpi.comnih.gov Pharmacodynamics (PD) describes what the drug does to the body, focusing on its mechanism of action and the relationship between drug concentration and effect. mdpi.com Both PK and PD are critical considerations in the development of new therapeutic agents from this compound derivatives.

In silico (computational) methods are increasingly used to predict the drug-like properties and potential toxicity of chemical compounds before they are synthesized, saving time and resources. nih.govnih.gov These computational tools use quantitative structure-activity relationship (QSAR) models and other algorithms to estimate various physicochemical and toxicological endpoints. nih.gov

For this compound derivatives, in silico predictions can provide valuable information on:

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. One studied chalcone derivative of this compound was noted to have a low logP of 3.87, which is favorable for drug development. tandfonline.comsemanticscholar.org

Toxicity Endpoints: Various toxicities can be predicted, including mutagenicity, carcinogenicity, hepatotoxicity, and immunotoxicity. asmepress.com Web-based tools like ProTox-II can predict a range of toxicity endpoints by combining data from experimental sources with machine learning models and pharmacophore-based analysis. asmepress.com This allows for the early identification of potentially toxic structural motifs, guiding the design of safer compounds. nih.gov

| Compound | Property | Predicted Value | Significance | Reference |

|---|---|---|---|---|

| Chalcone 15 | logP | 3.87 | Indicates favorable lipophilicity for drug absorption. | tandfonline.comsemanticscholar.org |

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical pharmacokinetic parameter. nih.gov The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. nih.gov

The potential for this compound derivatives to penetrate the CNS has been a subject of investigation. Research has shown that certain structural modifications can impart BBB permeability. For example, the aforementioned chalcone 15 , derived from this compound, was found to be able to permeate the BBB. tandfonline.comsemanticscholar.org This property, combined with its biological activity, makes it a promising candidate for developing drugs targeting CNS disorders. semanticscholar.org In vitro cell models and in silico prediction tools are commonly used to assess the BBB permeability of novel compounds early in the discovery pipeline. nih.govnih.gov

Environmental Behavior and Safety Considerations in Research

Environmental Fate and Degradation Studies

Information specifically on the environmental fate and degradation studies of 2-Propoxynaphthalene is limited in the provided search results. However, related naphthalene (B1677914) derivatives have been studied in the context of environmental pollutants and their detection. Electrochemical sensors are commonly used to detect environmental pollutants, including naphthalene derivatives, due to their high sensitivity and portability. researchgate.net Research on the synthesis of epoxy resins derived from naphthalene-2,7-diol has also touched upon the thermal degradation properties of these related compounds, indicating stability up to about 250 °C. d-nb.inforesearchgate.net

Further research on the environmental monitoring of related naphthalene compounds suggests the use of techniques like HPLC-MS/MS with electrospray ionization (ESI) to identify degradation products such as hydroxylated and quinone derivatives in water and sediment samples. Fugacity models, such as EQC Level III, can be applied to predict the partitioning of such compounds into different environmental compartments like air.

Risk Assessment and Safety in Laboratory Research

Working with this compound in a laboratory setting requires adherence to standard chemical safety protocols. A risk assessment is a crucial step before handling any chemical, involving the identification of hazards, assessment of risk levels, and implementation of control measures to minimize potential harm. chesse.orgcaltech.edu

According to safety information available for this compound, it is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Category 3). nih.gov It is also considered toxic to aquatic life with long-lasting effects (Aquatic Chronic 2). nih.gov

General precautions for handling this compound include wearing gloves and protective eyewear, working in a well-ventilated fume hood, and avoiding contact with skin and eyes. spectrumchemical.comsmolecule.com In case of contact, immediate action such as rinsing skin or eyes with water is recommended, and medical attention should be sought if irritation persists or if feeling unwell after ingestion. spectrumchemical.com

For spill containment and clean-up, it is important to prevent the product from entering drains. spectrumchemical.com Spilled material should be collected into an airtight container, taking care not to disperse dust, and disposed of according to appropriate laws and regulations. spectrumchemical.com

Laboratory safety equipment typically recommended includes personal protective equipment (PPE) such as dust respirators, protective gloves, safety glasses or a face-shield, protective clothing, and protective boots if necessary. spectrumchemical.com Engineering controls like a local exhaust system or fume hood should be used to minimize direct exposure. spectrumchemical.comcaltech.edu Safety showers and eye baths should also be available. spectrumchemical.com

It is important to note that chemicals, including this compound, can be subject to degradation with age, potentially becoming more hazardous, and updated safety data sheets (SDS) should be consulted for products stored for extended periods. spectrumchemical.com

Below is a table summarizing some of the identified hazards and recommended safety measures:

| Hazard Class and Category (GHS) | Hazard Statement | Precautionary Measures |

| Skin Irritation 2 | Causes skin irritation | Wear protective gloves and clothing. Avoid contact with skin. |

| Eye Damage 1 | Causes serious eye damage | Wear eye protection (safety glasses or face shield). Avoid contact with eyes. |

| STOT SE 3 | May cause respiratory irritation | Work in a well-ventilated area or fume hood. Avoid breathing dust or vapors. |

| Aquatic Chronic 2 | Toxic to aquatic life with long lasting effects | Prevent release to the environment. Avoid entry into drains. |

Environmentally Benign Chemical Processes in Production

Research into environmentally benign chemical processes for the synthesis of naphthalene derivatives, including those structurally related to this compound, is an active area. One approach involves the O-alkylation of β-naphthols in aqueous micellar media, which is described as a simple, efficient, economical, and environmentally safe method. scispace.com This method represents a green chemistry approach to the Williamson ether synthesis. scispace.comyoutube.com